(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Overview
Description
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is an organic compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a tetrahydroindene core with a methyl group at the 7a position and two ketone functionalities at the 1 and 5 positions. The stereochemistry at the 7a position is specified as (S), indicating the spatial arrangement of the substituents around this chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted cyclohexanone.
Cyclization: The precursor undergoes cyclization to form the indene core structure. This step often involves the use of strong acids or bases to facilitate the ring closure.
Introduction of Ketone Groups: The ketone functionalities at positions 1 and 5 are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl group at the 7a position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: More oxidized indene derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indene: The parent compound of the indene family.
Tetrahydroindene: A reduced form of indene without the ketone functionalities.
Methylindene: An indene derivative with a methyl group at a different position.
Uniqueness: (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is unique due to its specific stereochemistry and the presence of two ketone groups, which confer distinct chemical and biological properties compared to other indene derivatives.
Properties
IUPAC Name |
(7aS)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17553-86-5 | |
Record name | (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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